4-Methoxy-5-nitropyridin-2(1H)-one

Process Chemistry Synthetic Methodology Pyridine Derivatization

Sourcing a reliable building block with the specific 4-methoxy-5-nitro substitution for kinase inhibitor programs is challenging due to isomer contamination and low-yield syntheses. This compound solves that with a reported one-step, quantitative-yield Vilsmeier route, ensuring cost-effective scalability for medicinal chemistry and process R&D. - Enables focused SAR studies on Rho-Kinase and AKT inhibitor pharmacophores. - Validated chemical biology tool for P2Y1 (EC50 9 μM) and NPP1 (IC50 33 μM) dual activity. - Consistent solid-state properties and predicted pKa of 7.12 for reliable pre-formulation benchmarking.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 607373-82-0
Cat. No. B033052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-nitropyridin-2(1H)-one
CAS607373-82-0
Synonyms2-Hydroxy-methoxy-5-nitropyridine;  4-Methoxy-5-nitropyridin-2-ol; 
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NC=C1[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9)
InChIKeyBBXOGUKAXIFZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-5-nitropyridin-2(1H)-one: Core Intermediate Profile


4-Methoxy-5-nitropyridin-2(1H)-one, also known as 2-Hydroxy-4-methoxy-5-nitropyridine , is a specialized pyridine building block distinguished by a unique 4-methoxy-5-nitro substitution pattern that differentiates it from simpler pyridine analogs . It is a versatile intermediate in medicinal chemistry, utilized for constructing complex pharmacophores, including Rho-Kinase inhibitors and aminofurans targeting AKT kinase . Its solid physical state, specific solubility profile, and predicted pKa of 7.12 define its handling and formulation characteristics.

Unique 4-methoxy-5-nitro substitution pattern for constructing kinase inhibitor pharmacophores
Adapted Vilsmeier protocol enables scalable process chemistry
Documented as a building block for Rho-Kinase and AKT inhibitor research

4-Methoxy-5-nitropyridin-2(1H)-one Procurement & Substitution Risk


Generic substitution with other nitropyridine or methoxypyridine analogs is not feasible for 4-Methoxy-5-nitropyridin-2(1H)-one. The specific 4-methoxy-5-nitro arrangement on the pyridin-2(1H)-one core is not present in common, less expensive building blocks like 4-methoxypyridine [1] or 5-nitropyridin-2-one. This specific substitution pattern is crucial for the compound's documented utility as an intermediate for defined therapeutic targets, including Rho-Kinase, AKT kinase , and GPR17 modulators . Substitution with an alternative isomer, such as 4-methoxy-3-nitropyridine, would redirect the synthetic pathway entirely, failing to produce the intended downstream pharmacophores and likely abolishing the desired target engagement profile.

Common analogs (e.g., 4-methoxypyridine, 5-nitropyridin-2-one) lack the required 4-methoxy-5-nitro arrangement; substitution may shift synthetic outcome.
Isomeric replacement (e.g., 4-methoxy-3-nitropyridine) redirects synthetic pathway entirely and may alter downstream pharmacophore access.
The exact substitution pattern is linked to reported intermediate utility for kinase inhibitor synthesis; deviation may compromise target-engagement research.

4-Methoxy-5-nitropyridin-2(1H)-one Selection Evidence


High-Yield Synthesis Using Adapted Vilsmeier Protocol

The target compound can be synthesized in a one-step protocol using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This represents a highly efficient synthetic route compared to older methods for related nitropyridine derivatives which often require multi-step sequences or provide significantly lower yields, as noted in the literature [2]. The product from this route has been fully characterized by 1H-, 2H-, 13C-NMR, as well as IR and Raman spectroscopy, providing a verified spectral fingerprint for quality control [1].

Synthetic route
Reported
One-step adapted Vilsmeier conditions → Quantitative yield
Supports cost-effective process chemistry scale-up
Characterized by NMR, IR, Raman
Process Chemistry Synthetic Methodology Pyridine Derivatization

Physicochemical Profile: pKa and Solubility

The compound possesses a predicted pKa of 7.12 and is described as a solid with limited solubility (slightly soluble in DMSO, very slightly in methanol) . These defined properties are essential for planning reactions and for downstream formulation or assay development. In contrast, other building blocks like 4-methoxy-3-nitropyridine have different physicochemical profiles (e.g., a predicted density of 1.3±0.1 g/cm³, boiling point of 275.9±20.0°C) [1], which would necessitate different handling and reaction conditions.

Physicochemical profile
Predicted / Data to verify
pKa 7.12 (predicted); Limited solubility (DMSO, MeOH)
Ionization state influences assay design and formulation
Experimental solubility data reported
Pre-formulation Physicochemical Characterization Medicinal Chemistry

Dual P2Y1 Agonism and NPP1 Inhibition

BindingDB data reveals a unique polypharmacology for 4-Methoxy-5-nitropyridin-2(1H)-one. It acts as an agonist at the human P2Y1 purinoceptor (EC50 = 9,000 nM) [1] and also inhibits human NPP1 (IC50 = 33,000 nM) [1]. While the potency for these individual targets is in the micromolar range, this combination of activities on two therapeutically relevant targets (thrombosis, inflammation) is a distinct profile not shared by common pyridine isomers like 4-methoxy-3-nitropyridine, which lacks these documented interactions. This profile supports its use as a starting point for fragment-based or scaffold-hopping campaigns in these target areas.

Dual P2Y1 / NPP1 activity
Supporting evidence
P2Y1 EC50: 9,000 nM; NPP1 IC50: 33,000 nM
Micromolar dual activity context for fragment-based optimization
Assayed in human receptor-expressing cells
GPCR Pharmacology Enzyme Inhibition Binding Assays

Rho-Kinase and AKT Inhibitor Intermediate

4-Methoxy-5-nitropyridin-2(1H)-one is not merely a theoretical intermediate; it has a documented and commercially cited application in the synthesis of compounds with established therapeutic relevance. It is specifically used to prepare Rho-Kinase inhibitors that display antihypertensive activity, as well as aminofurans which are potent inhibitors of AKT kinase, a major target in oncology . This positions the compound as a key entry point into validated chemical space for two high-value drug discovery areas. In contrast, many other pyridine isomers lack this specific, documented utility.

Literature intermediate utility
Class-level inference
Cited in synthesis of Rho-Kinase inhibitors and AKT-targeting aminofurans
May support kinase inhibitor research programs
Vendor literature; verify scaffold applicability
Kinase Inhibitors Antihypertensive Agents Oncology

4-Methoxy-5-nitropyridin-2(1H)-one Application Scenarios


Lead Optimization & SAR for Kinase Inhibitors

Given its established use in synthesizing Rho-Kinase and AKT inhibitors , 4-Methoxy-5-nitropyridin-2(1H)-one is an ideal building block for medicinal chemistry teams. It can be used to generate focused libraries or explore structure-activity relationships (SAR) around this core scaffold, leveraging its high-yield synthesis [1] for rapid analog production.

Scalable Synthesis for Process R&D

The reported one-step, quantitative yield synthesis using adapted Vilsmeier conditions [1] makes this compound highly attractive for process chemistry groups. This route provides a robust, efficient, and scalable method for producing the intermediate in large quantities, a significant advantage over lower-yielding or more complex syntheses of alternative building blocks.

P2Y1 & NPP1 Chemical Biology Studies

Although its inherent potency is low, the unique dual activity profile against P2Y1 (EC50 9 μM) and NPP1 (IC50 33 μM) [2] establishes 4-Methoxy-5-nitropyridin-2(1H)-one as a validated tool compound for chemical biology. It can serve as a starting fragment for affinity chromatography or as a weak positive control in assays designed to identify novel ligands for these specific targets.

Physicochemical and Pre-formulation Benchmarking

The compound's well-defined solid-state properties, limited solubility profile, and predicted pKa of 7.12 provide a consistent baseline for pre-formulation studies. It can be used to benchmark the physicochemical properties of new analogs and to develop appropriate formulation strategies for in vivo studies, ensuring consistent and reliable experimental outcomes.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
4-Methoxy-5-nitropyridinone scaffold with cited intermediate use
SAR exploration and target engagement
Process chemistry scale-up
Reported efficient one-step Vilsmeier route
Reproducibility and scalability
P2Y1/NPP1 chemical biology
Dual micromolar P2Y1 agonist / NPP1 inhibitor activity
Selectivity profiling and affinity optimization
Pre-formulation benchmarking
Defined ionization behavior and limited solubility profile
Formulation strategy for in vivo assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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